molecular formula C17H16N4O4S B2477891 N1-(2-cyanophenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-39-9

N1-(2-cyanophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B2477891
CAS RN: 887204-39-9
M. Wt: 372.4
InChI Key: UHESDLPWYAJVBM-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as SPP-86 and is synthesized through a multi-step process involving the use of various reagents.

Scientific Research Applications

Novel Synthetic Methods

  • Acid-Catalyzed Rearrangement: A novel approach for the synthesis of di- and mono-oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, has been developed. This method involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes and is operationally simple and high yielding (Mamedov et al., 2016).

Catalysis

  • Copper/Oxalic Diamide-Catalyzed Coupling: N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been identified as an effective ligand for copper-catalyzed coupling reactions between (hetero)aryl halides and alkynes. This process leads to the formation of internal alkynes with a diverse range (Chen et al., 2023).

Supramolecular Chemistry

  • Helical Supramolecular Assembly: The compound C(24)H(36)N(6)O(6)·C(2)H(6)OS, which contains oxalamide, forms a meso-helix through intermolecular N-H...O hydrogen bonding and C-H...O soft interactions. This is the first example of a helical 1,2-phenylenedioxalamide (González-González et al., 2013).

Coordination Chemistry

  • Nickel(II) Coordination Polymers: Coordination polymers using oxalamide ligands, such as N,N’-bis(3-pyridylmethyl)oxalamide, have been synthesized. These polymers exhibit different structural types and are potential candidates for iodine adsorption (Lee et al., 2022).

Synthesis of Biologically Active Compounds

  • Anticonvulsant Derivatives: Novel N1‐substituted‐N2,N2‐diphenyl oxalamides have been synthesized and evaluated for anticonvulsant activity. Some of these compounds showed greater potency than standard drugs in seizure tests (Nikalje et al., 2012).

Material Science

  • Functionalization of Carbon Fibers: Studies on the functionalization of carbon fibers using sulfuric/nitric acid oxidation have revealed insights into the mechanism of this often-used process. This research provides a deeper understanding of the functionalization process and its impact on the material's properties (Zhang et al., 2008).

Polymer Science

  • Fast Crystallization of Poly(l-Lactide): The study of the effect of N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) on the crystallization behavior of poly(l-lactic acid) has provided insights into the influence of thermal history and shear flow on the crystallization process (Shen et al., 2016).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c18-11-13-3-1-2-4-15(13)21-17(23)16(22)20-10-9-12-5-7-14(8-6-12)26(19,24)25/h1-8H,9-10H2,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHESDLPWYAJVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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